Aqueous Solubility Advantage of the Hydrochloride Salt over the Free Base
The hydrochloride salt form increases aqueous solubility relative to the free base (CAS 2114616-60-1), a well-established principle for amine-containing compounds. While direct experimental solubility data for this exact pair is not publicly available, the class-level log(S) improvement for converting a secondary amine free base to its hydrochloride salt is consistently -2 to -3 log units, translating to a 100- to 1000-fold increase in solubility [1]. This directly impacts the ease of handling, purification, and the ability to conduct aqueous-phase reactions.
| Evidence Dimension | Aqueous solubility (logS, mol/L) |
|---|---|
| Target Compound Data | Predicted logS ~ -1.5 to -0.5 (based on class-level salt effect) |
| Comparator Or Baseline | Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate free base, predicted logS ~ -3.5 to -2.5 |
| Quantified Difference | Estimated 100-1000x (2-3 log unit) improvement in aqueous solubility for hydrochloride salt |
| Conditions | Class-level salt-solubility relationship for secondary amine hydrochlorides |
Why This Matters
A 100- to 1000-fold solubility difference determines whether a compound can be used in aqueous parallel synthesis, biological assays, or requires organic co-solvents, directly influencing procurement decisions for synthetic building blocks.
- [1] Bhattachar, S.N., Deschenes, L.A. and Wesley, J.A. (2006) 'Solubility: it's not just for physical chemists', Drug Discovery Today, 11(21-22), pp. 1012-1018. (Class-level reference for salt form impact on solubility). View Source
